8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNPWRETVLXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system . This method allows for the stereocontrolled formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic scaffold.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
The compound has been studied for its potential applications in several areas:
1. Medicinal Chemistry
- Neuropharmacology : Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant interactions with neurotransmitter systems, particularly as monoamine reuptake inhibitors. These compounds have been linked to therapeutic effects similar to established antidepressants, suggesting utility in treating mood disorders and anxiety .
- Pain Management : Related compounds have shown promise in managing pain without the addictive side effects typically associated with traditional opioids .
2. Synthesis of Complex Molecules
- The compound serves as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals . Its unique structure allows for the development of novel therapeutic agents.
3. Biological Activity
- Studies have demonstrated various biological activities, including antimicrobial properties and interactions with biological systems that are crucial for assessing therapeutic uses .
Structure-Activity Relationships (SAR)
Research has explored how modifications to the azabicyclo structure affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| N-substitution | Increased selectivity for kappa-opioid receptors |
| Pendant group alterations | Enhanced binding affinity and selectivity |
These insights are vital for designing more effective derivatives with targeted therapeutic effects.
Case Studies
Several clinical studies have examined the efficacy of azabicyclo derivatives:
- Depression Treatment : A clinical trial involving a related azabicyclo compound demonstrated significant improvements in depressive symptoms compared to placebo groups, highlighting its potential as a novel antidepressant .
- Pain Management : An animal model study focused on the analgesic properties of these compounds showed promising results in reducing pain responses without addictive side effects .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Substituent Variations
Stereochemical Differences
- Endo vs. Exo Isomers : The (3-endo)-8-(tert-butoxycarbonyl) derivative () exhibits distinct reactivity in amide coupling reactions compared to the exo isomer (). Endo configurations often show higher steric hindrance, affecting reaction yields .
- Ecgonine Derivatives : (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride () is a stereospecific intermediate in cocaine biosynthesis, highlighting the role of chirality in biological activity .
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Pharmacokinetics : Hydrochloride salts () and prodrug esters () are prioritized for their improved bioavailability .
Biological Activity
Overview
8-Azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound belonging to the tropane alkaloid family, characterized by its nitrogen-containing bicyclic structure and a carboxylic acid functional group at the 3-position. This unique arrangement contributes to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound's bicyclic structure allows it to fit into active sites of these targets, modulating their activity and leading to various biological effects such as inhibition or activation of enzymatic pathways.
Target Interactions
Research indicates that this compound may act as a monoamine reuptake inhibitor, which is significant in treating mood disorders and other neurological conditions. It has been shown to interact with serotonin, norepinephrine, and dopamine transporters, potentially offering therapeutic benefits in conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of this compound derivatives:
- Pharmacological Evaluation : A study demonstrated that derivatives of this compound effectively inhibited the reuptake of neurotransmitters in vitro, suggesting a mechanism for their antidepressant effects .
- Neuroprotective Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease treatments.
- Opioid Receptor Interaction : Another investigation revealed that specific compounds within this class acted as selective antagonists at mu-opioid receptors, providing insights into their utility in managing opioid-induced bowel dysfunction without affecting central analgesic effects .
Synthesis and Preparation Methods
The synthesis of this compound typically involves asymmetric synthesis techniques such as 1,3-dipolar cycloadditions using cyclic azomethine ylides. These methods are crucial for achieving high yields and purity necessary for pharmacological applications.
Q & A
What is the structural significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry? (Basic)
The bicyclic framework imposes conformational rigidity, enhancing binding specificity to targets like monoamine transporters. The bridgehead nitrogen (position 8) acts as a hydrogen bond donor, critical for dopamine transporter (DAT) affinity. Substituents at positions 2 and 3 modulate lipophilicity and electronic interactions, with carboxylic acid derivatives showing improved metabolic stability .
Which analytical techniques are most effective for characterizing 8-azabicyclo[3.2.1]octane derivatives? (Basic)
High-resolution mass spectrometry (HRMS) confirms molecular weight, while / NMR spectroscopy resolves stereochemistry. For purity assessment, reverse-phase HPLC with UV detection (254 nm) is standard. Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, essential for activity studies .
What are the primary biological targets of 8-azabicyclo[3.2.1]octane-3-carboxylic acid derivatives? (Basic)
These derivatives target monoamine transporters (DAT, SERT, NET) and long-chain fatty acid elongase 6 (ELOVL6). For example, C-3 aryl groups enhance serotonin transporter (SERT) selectivity, while carboxylic acids improve pharmacokinetic profiles by reducing first-pass metabolism .
How does stereochemistry impact the synthesis and activity of 8-azabicyclo[3.2.1]octane derivatives? (Advanced)
Enantioselective synthesis via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries (e.g., Oppolzer’s sultam) is critical. The (1R,5S) configuration in tropane alkaloids exhibits 10-fold higher DAT binding than its enantiomer, highlighting the need for stereochemical control in drug design .
What experimental strategies resolve contradictions in SAR data across different monoamine transporters? (Advanced)
Comparative Molecular Field Analysis (CoMFA) maps steric/electrostatic requirements for DAT, SERT, and NET. Validate findings using in vitro uptake assays in HEK293 cells expressing single transporters under standardized KCl depolarization conditions to isolate variable effects .
Which computational approaches optimize the design of 8-azabicyclo[3.2.1]octane-based inhibitors? (Advanced)
Molecular dynamics simulations identify stable binding poses in homology models of transporters. Free Energy Perturbation (FEP) calculations predict ΔΔG values for substituent modifications, prioritizing synthetic targets with >2 kcal/mol affinity improvements .
How are metabolic pathways of these derivatives profiled in preclinical studies? (Advanced)
Incubate derivatives with liver microsomes and NADPH, followed by UPLC-QTOF-MS analysis. Phase I metabolites (e.g., hydroxylated products) are identified via accurate mass shifts. CYP3A4/5 involvement is confirmed using isoform-specific inhibitors like ketoconazole .
What synthetic routes introduce diverse substituents at the C-3 position? (Advanced)
Palladium-catalyzed Suzuki-Miyaura cross-coupling installs aryl groups. Amide bond formation uses HATU/DIPEA, while tert-butyl ester hydrolysis (TFA/dichloromethane) yields free carboxylic acids. Microwave-assisted synthesis improves cyclization yields by 20–30% .
How do researchers validate the enantiopurity of synthesized derivatives? (Advanced)
Chiral HPLC (Chiralcel OD-H column, hexane:isopropanol 90:10) separates enantiomers. Optical rotation measurements and X-ray crystallography confirm absolute configurations. Enantiomeric excess (ee) >98% is typically required for pharmacological studies .
What in vitro models assess transporter inhibition kinetics? (Advanced)
Radioligand displacement assays using [³H]WIN35428 (DAT) and [³H]citalopram (SERT) in transfected CHO cells. Competitive binding curves (nonlinear regression) derive inhibition constants (Ki), with lower Ki indicating higher potency .
How can low cyclization yields in synthesis be addressed? (Advanced)
Optimize reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂). Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional heating .
What structural modifications enhance blood-brain barrier (BBB) penetration? (Advanced)
Introduce lipophilic groups (e.g., methyl esters) at C-3 to increase logP. Fluorination improves metabolic stability without compromising passive diffusion, as modeled by BBB scores in SwissADME .
How are QSAR models developed for activity prediction? (Advanced)
Collect IC₅₀ data from transporter assays and compute 3D molecular descriptors (e.g., GRID interaction fields). Partial Least Squares (PLS) regression identifies key properties (hydrophobicity, H-bond donors) driving activity .
What strategies mitigate off-target effects? (Advanced)
Functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) differentiate target engagement. Steric hindrance at C-8 minimizes affinity for off-target receptors (e.g., 5-HT₂B) .
How is ELOVL6 inhibition assessed in metabolic disorder models? (Advanced)
Treat 3T3-L1 adipocytes with derivatives and measure C16:0/C18:0 fatty acid ratios via GC-MS. In high-fat diet murine models, evaluate hepatic steatosis reduction via histopathology and serum ALT/AST levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
